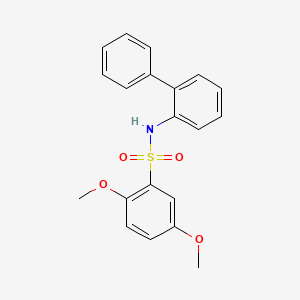
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This leads to a decrease in enzyme activity and ultimately the inhibition of the biological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide are dependent on the enzyme it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of α-glucosidase can lead to a decrease in blood glucose levels, which can be beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the development of more targeted and effective drugs. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, diabetes, and cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity. Additionally, the synthesis and purification methods can be optimized to improve the yield and purity of the compound. Finally, the compound can be modified to enhance its potency and selectivity towards specific enzymes.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide can be achieved by the reaction of 2-chloroacetyl chloride with 1,3-dihydroxy-2-methylpropan-2-ylamine. This reaction takes place in the presence of a base, such as triethylamine, and yields the desired product. The purity of the product can be improved by recrystallization from a suitable solvent, such as ethyl acetate.
Applications De Recherche Scientifique
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. These enzymes play important roles in various biological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
2-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3/c1-5(8)6(12)9-7(2,3-10)4-11/h5,10-11H,3-4H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXEGLTFXROTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(CO)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
